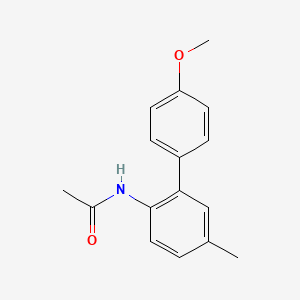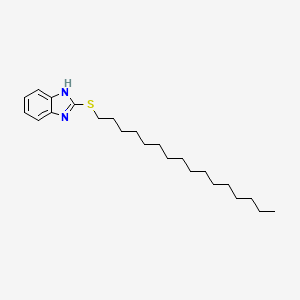
2-hexadecylsulfanyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylsulfanyl-1H-benzimidazole is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself is composed of a benzene ring fused to an imidazole ring. The addition of a hexadecylsulfanyl group at the 2-position of the benzimidazole ring introduces unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,2-phenylenediamine with hexadecylthiol in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the hexadecylsulfanyl group.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-Hexadecylsulfanyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-hexadecylsulfanyl-1H-benzimidazole involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The hexadecylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its effects through multiple pathways, including the inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
2-Mercaptobenzimidazole: Similar structure but with a mercapto group instead of a hexadecylsulfanyl group.
2-Phenylbenzimidazole: Contains a phenyl group at the 2-position, offering different chemical and biological properties.
2-Methylbenzimidazole: A simpler derivative with a methyl group at the 2-position.
Uniqueness: 2-Hexadecylsulfanyl-1H-benzimidazole is unique due to the presence of the long hexadecylsulfanyl chain, which imparts distinct lipophilic properties. This makes it particularly useful in applications requiring enhanced membrane permeability and stability .
Properties
Molecular Formula |
C23H38N2S |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-hexadecylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C23H38N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23-24-21-18-15-16-19-22(21)25-23/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25) |
InChI Key |
XZYXHAKUMKKFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



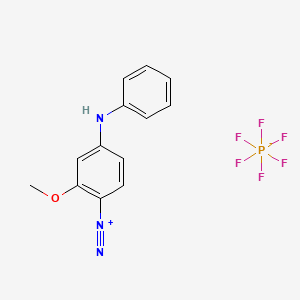

![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
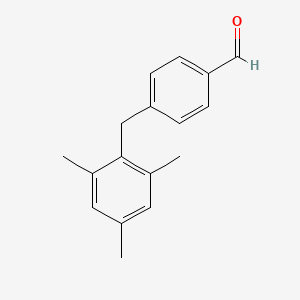
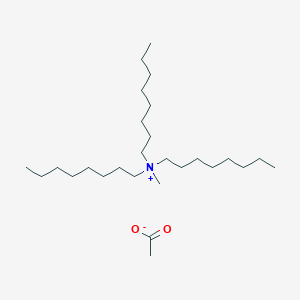
phosphanium bromide](/img/structure/B14138417.png)
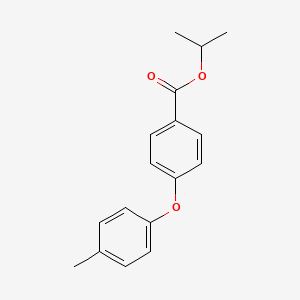
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
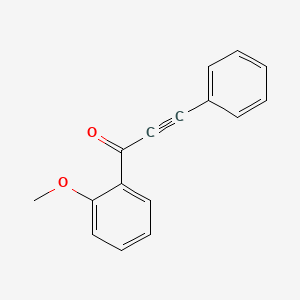
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
